molecular formula C12H16N4O3 B14192829 1-(3-Methoxypropyl)-N-methyl-5-nitro-1H-benzimidazol-2-amine CAS No. 832102-73-5

1-(3-Methoxypropyl)-N-methyl-5-nitro-1H-benzimidazol-2-amine

Cat. No.: B14192829
CAS No.: 832102-73-5
M. Wt: 264.28 g/mol
InChI Key: GIWDNSYJBPPKRQ-UHFFFAOYSA-N
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Description

1-(3-Methoxypropyl)-N-methyl-5-nitro-1H-benzimidazol-2-amine is a synthetic organic compound belonging to the benzimidazole class Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

The synthesis of 1-(3-Methoxypropyl)-N-methyl-5-nitro-1H-benzimidazol-2-amine involves several steps. One common method starts with the nitration of benzimidazole to introduce the nitro group at the 5-position. This is followed by the alkylation of the benzimidazole ring with 3-methoxypropyl bromide under basic conditions to form the 1-(3-methoxypropyl) derivative. The final step involves the methylation of the amine group using methyl iodide in the presence of a base such as potassium carbonate .

Industrial production methods typically involve similar steps but are optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

1-(3-Methoxypropyl)-N-methyl-5-nitro-1H-benzimidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent used.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(3-Methoxypropyl)-N-methyl-5-nitro-1H-benzimidazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Methoxypropyl)-N-methyl-5-nitro-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. The compound is known to act as an inhibitor of certain enzymes, such as kinases and proteases, by binding to their active sites. This inhibition disrupts the normal function of these enzymes, leading to various biological effects. The pathways involved include signal transduction and metabolic pathways, which are crucial for cell growth and survival .

Comparison with Similar Compounds

1-(3-Methoxypropyl)-N-methyl-5-nitro-1H-benzimidazol-2-amine can be compared with other benzimidazole derivatives, such as:

    Prucalopride: A selective serotonin receptor agonist used to treat chronic constipation.

    Brinzolamide: A carbonic anhydrase inhibitor used to reduce intraocular pressure in glaucoma patients.

    Flumethasone Pivalate: A corticosteroid with anti-inflammatory properties.

What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

832102-73-5

Molecular Formula

C12H16N4O3

Molecular Weight

264.28 g/mol

IUPAC Name

1-(3-methoxypropyl)-N-methyl-5-nitrobenzimidazol-2-amine

InChI

InChI=1S/C12H16N4O3/c1-13-12-14-10-8-9(16(17)18)4-5-11(10)15(12)6-3-7-19-2/h4-5,8H,3,6-7H2,1-2H3,(H,13,14)

InChI Key

GIWDNSYJBPPKRQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=C(N1CCCOC)C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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